4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Lipophilicity Drug-likeness Membrane permeability

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307514-13-2) is a differentiated 1,3,4-thiadiazole-2-sulfonamide featuring a unique 4-cyano substituent on the benzamide ring. This electron-withdrawing group enhances lipophilicity (XLogP3=2.2) and provides an additional hydrogen-bond acceptor, enabling preferential partitioning into membranes where tumor-associated CA IX/XII reside. With 6 rotatable bonds and a complexity score of 686, it serves as a strategic SAR probe for deconvoluting electronic, lipophilic, and conformational contributions to target binding. Supplied at ≥90% purity with NMR characterization, it reduces false positives/negatives in high-quality screening collections. Compare directly with the unsubstituted benzamide analog to pinpoint the 4-cyano contribution to potency and selectivity.

Molecular Formula C18H15N5O3S2
Molecular Weight 413.47
CAS No. 307514-13-2
Cat. No. B2616495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
CAS307514-13-2
Molecular FormulaC18H15N5O3S2
Molecular Weight413.47
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
InChIKeyWLTWIRNLTJEOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307514-13-2): Sourcing and Differentiation Guide for Thiadiazole Sulfonamide Research Compounds


4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307514-13-2) is a synthetic small molecule comprising a 1,3,4‑thiadiazole‑2‑sulfonamide core linked via a phenyl ring to a 4‑cyanobenzamide moiety [1]. The compound has a molecular formula of C₁₈H₁₅N₅O₃S₂, a molecular weight of 413.47 g·mol⁻¹, and a computed XLogP3 of 2.2 [1]. Its closest structural analog, N‑[4‑[(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)sulfamoyl]phenyl]benzamide, lacks the 4‑cyano substituent, resulting in distinct physicochemical and potential pharmacological properties [2]. The compound is offered by multiple screening compound suppliers at purities ≥90% [1] and has been characterized by NMR spectroscopy [3].

Why 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole-2-sulfonamides


1,3,4‑Thiadiazole‑2‑sulfonamide derivatives exhibit a broad range of biological activities depending on the nature and position of substituents on the thiadiazole and benzamide rings [1]. For example, potencies against carbonic anhydrase (CA) isozymes vary from low nanomolar to micromolar KI values across different derivatives [1], and antitumor GI₅₀ values span 0.1–30 µM against diverse cell lines [1]. The 4‑cyano substituent uniquely combines an electron‑withdrawing group with an additional hydrogen‑bond acceptor, altering both electronic distribution and molecular recognition properties relative to analogs bearing acetyl, ethoxy, or unsubstituted phenyl moieties [2]. Interchanging this compound with a generic 1,3,4‑thiadiazole‑2‑sulfonamide would discard the differentiated lipophilicity (XLogP3 = 2.2), conformational flexibility (6 rotatable bonds), and the potential for nitrile‑specific interactions that collectively define its profile [2].

Quantitative Differentiation Evidence for 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (307514-13-2)


Lipophilicity Advantage: XLogP3 Comparison with Acetazolamide

The target compound exhibits an XLogP3 of 2.2 [1], which is 3.18 log units higher than that of the prototype carbonic anhydrase inhibitor acetazolamide (XLogP = –0.98) [2]. This substantial increase in lipophilicity predicts improved passive membrane permeability and potentially better oral bioavailability or intracellular target engagement.

Lipophilicity Drug-likeness Membrane permeability

Structural Complexity as Indicator of Target Specificity Potential

The structural complexity score of the target compound is 686 [1], compared to a complexity of 297 for acetazolamide [2]. The higher complexity arises from the extended benzamide moiety and the 4‑cyano substituent, which introduces additional steric and electronic features. In medicinal chemistry, increased molecular complexity often correlates with greater target selectivity due to more specific shape and electrostatic complementarity with protein binding sites.

Molecular complexity Target specificity Drug design

Class‑Level Carbonic Anhydrase Inhibition Potential Based on 1,3,4‑Thiadiazole‑2‑sulfonamide Scaffold

The 1,3,4‑thiadiazole‑2‑sulfonamide chemotype, to which this compound belongs, has been shown to inhibit carbonic anhydrase isozymes II and IV with inhibition constants (KI) in the range of 10⁻⁸–10⁻⁹ M [1]. A closely related fragment, 1,3,4‑thiadiazole‑2‑sulfonamide itself, exhibits a KI of 60 nM against human CA II [2]. While no direct KI data have been published for the target compound, its core scaffold is identical to that of these potent CA inhibitors, and the 4‑cyano substituent is expected to modulate but not abrogate CA binding.

Carbonic anhydrase inhibition Antitumor Enzyme kinetics

Conformational Flexibility: Rotatable Bond Count Versus Acetazolamide

The target compound possesses 6 rotatable bonds [1], whereas acetazolamide contains only 3 rotatable bonds [2]. The additional flexibility arises from the benzamide linker and the 4‑cyano‑substituted phenyl ring. Higher conformational flexibility can facilitate induced‑fit binding to protein targets, potentially enabling interactions with a broader range of CA isoforms or alternative targets.

Conformational entropy Binding kinetics Induced fit

NMR Spectral Characterization Confirms Structural Identity and Aids Purity Assessment

The target compound has been characterized by ¹H NMR spectroscopy, with spectral data available through SpectraBase under InChI InChI=1S/C18H15N5O3S2 [1]. This provides an orthogonal confirmation of structural identity beyond mass‑based characterization. The availability of reference NMR data enables purchasers to verify compound identity and purity upon receipt, an essential quality control step absent for many closely related screening compounds.

Spectroscopic characterization Quality control Compound identity

Optimal Research and Procurement Scenarios for 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide (307514-13-2)


Carbonic Anhydrase Isoform Selectivity Profiling

Given that the 1,3,4‑thiadiazole‑2‑sulfonamide core confers low‑nanomolar CA II inhibition [1] and the 4‑cyano substituent increases lipophilicity by +3.18 log units relative to acetazolamide, this compound is ideally suited for screening against a panel of CA isoforms (I, II, IV, IX, XII) to identify differential selectivity. The higher XLogP3 of 2.2 predicts preferential partitioning into membranes, where tumor‑associated isoforms CA IX and CA XII reside.

Tumor Cell Growth Inhibition Screening

1,3,4‑Thiadiazole‑2‑sulfonamide derivatives have demonstrated GI₅₀ values in the range of 0.1–30 µM against multiple cancer cell lines [1]. The target compound, with its 4‑cyano‑modified benzamide tail and a structural complexity score of 686, represents a privileged starting point for antiproliferative screening against NCI‑60 or similar tumor cell panels to establish its GI₅₀ profile.

Structure‑Activity Relationship (SAR) Exploration of Benzamide Substituent Effects

The compound's 6 rotatable bonds and 4‑cyano substituent (an electron‑withdrawing group with hydrogen‑bond acceptor capability) make it a strategic SAR probe. Researchers can systematically compare its activity with that of the 4‑acetyl analog (CAS 384849‑12‑1) or the unsubstituted benzamide analog to deconvolute the contributions of electronic effects, lipophilicity, and conformational flexibility to target binding and cellular activity.

Quality‑Controlled Procurement for Drug Discovery Libraries

The availability of NMR spectral data [2] and defined purity grades (≥90% as supplied by vendors) [3] supports the compound's use in high‑quality screening collections where compound identity verification is mandatory. This reduces the risk of false positives or negatives arising from misidentified or impure samples, a common pitfall with non‑characterized screening compounds.

Quote Request

Request a Quote for 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.